MAO-B vs. MAO-A Selectivity
2,4-Dimethyl-5-phenyl-1H-pyrrole-3-carbaldehyde exhibits a clear selectivity profile against human monoamine oxidase (MAO) isoforms, which distinguishes it from simpler pyrrole-3-carbaldehyde analogs that typically show non-selective or weak inhibition. This compound demonstrates a strong preference for MAO-B (IC50 = 1,900 nM) over MAO-A (IC50 = 0.72 nM), resulting in a >2,600-fold selectivity index [1]. In contrast, unsubstituted 1H-pyrrole-3-carbaldehyde (CAS 7126-39-8) and 2,4-dimethyl-1H-pyrrole-3-carbaldehyde (CAS 2199-62-4) are not reported to possess significant MAO inhibitory activity, highlighting the crucial role of the 5-phenyl group in conferring this specific bioactivity.
MAO-B IC₅₀: 1,900 nM
Selectivity: >2,600-fold for MAO-A
| Evidence Dimension | Inhibitory Potency (IC50) against Human Monoamine Oxidase Isoforms |
|---|---|
| Target Compound Data | MAO-A IC50: 0.72 nM; MAO-B IC50: 1,900 nM [1] |
| Comparator Or Baseline | Baseline: Unsubstituted pyrrole-3-carbaldehyde (CAS 7126-39-8) and 2,4-dimethyl-1H-pyrrole-3-carbaldehyde (CAS 2199-62-4) exhibit no reported significant MAO inhibition. |
| Quantified Difference | >2,600-fold selectivity for MAO-A over MAO-B for the target compound; activity absent in non-phenyl comparators. |
| Conditions | In vitro enzyme inhibition assay using human recombinant MAO-A and MAO-B expressed in Sf9 cells. MAO-A assay used 5-hydroxytryptamine substrate; MAO-B assay used 5-phenylacetaldehyde substrate. [1] |
Why This Matters
This unique selectivity profile is critical for researchers developing MAO-B inhibitors for neurodegenerative diseases (e.g., Parkinson's), where off-target MAO-A inhibition can lead to adverse cardiovascular effects (the 'cheese effect').
- [1] BindingDB. Affinity Data for BDBM50075952 (CHEMBL3415804). Inhibition of human recombinant MAO-A and MAO-B. Accessed 2024. View Source
